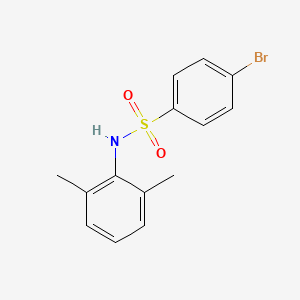![molecular formula C18H13ClN2O2 B5725226 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile](/img/structure/B5725226.png)
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile is an organic compound with a complex structure that includes a cyano group, a chloro group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(E)-2-(3-chloro-5-ethoxy-4-oxophenyl)-1-cyanoethenyl]benzonitrile.
Reduction: Formation of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-aminoethenyl]benzonitrile.
Substitution: Formation of 4-[(E)-2-(3-methoxy-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-2-(3-chloro-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
- 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
- 4-[(E)-2-(3-chloro-5-methoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
Uniqueness
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and biological activity
Eigenschaften
IUPAC Name |
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-2-23-17-9-13(8-16(19)18(17)22)7-15(11-21)14-5-3-12(10-20)4-6-14/h3-9,22H,2H2,1H3/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGHKHBRBGQEX-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5725147.png)


![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)


![5-(4-CHLOROPHENYL)-2-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5725200.png)


![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5725230.png)
![N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMAMIDE](/img/structure/B5725242.png)
